Enpiroline

Descripción general

Descripción

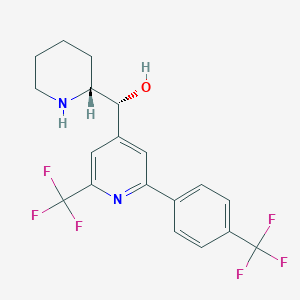

Enpiroline, también conocido como threo-alfa-(2-Piperidil)-2-trifluorometil-6-(4-trifluorometilfenil)-4-piridinmetanol, es un compuesto antimalárico. Demuestra actividad contra Plasmodium falciparum tanto in vitro como en sujetos infectados no inmunes. Además, ejerce actividad antiesquistosomática .

Métodos De Preparación

Enpiroline se puede sintetizar a través de varias rutas sintéticas. Un método común involucra la reacción de 2-piperidil-2-trifluorometil-6-(4-trifluorometilfenil)-4-piridinmetanol con reactivos apropiados bajo condiciones controladas . Los métodos de producción industrial a menudo utilizan la técnica de evaporación de solventes en emulsión, que está particularmente adaptada para aplicaciones que requieren materiales con alta pureza y baja toxicidad .

Análisis De Reacciones Químicas

Enpiroline experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar utilizando agentes oxidantes comunes.

Reducción: Se puede reducir en condiciones específicas para producir varios derivados.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente con halógenos y otros nucleófilos.

Los reactivos comunes utilizados en estas reacciones incluyen amoníaco acuoso y catalizadores de cobre. Los principales productos formados a partir de estas reacciones incluyen varios derivados de aminopiridina .

Aplicaciones Científicas De Investigación

Antimalarial Activity

Enpiroline has been primarily studied for its efficacy against malaria, particularly in combating multidrug-resistant strains of Plasmodium falciparum.

- Clinical Trials : A study involving 22 non-immune subjects infected with a resistant strain demonstrated that this compound was curative with a minimum effective dose of approximately 10 mg/kg. The treatment led to rapid clearance of parasitemia within a single day, indicating its potential as a frontline therapy against resistant malaria strains .

- Mechanism of Action : this compound operates by inhibiting the growth of the malaria parasite, showing effectiveness in both in vitro and in vivo models. Its pharmacokinetic properties suggest a favorable profile for treating infections caused by drug-resistant strains .

Antischistosomal Activity

Recent research has highlighted this compound's potential against schistosomiasis, particularly Schistosoma mansoni and Schistosoma haematobium.

- Efficacy Studies : In animal models, this compound demonstrated significant reductions in worm burden (up to 93.1%) one week post-treatment. It was administered orally at a dosage of 200 mg/kg body weight, and the results indicated a slow migration of worms to the liver, where they were effectively targeted .

- Pharmacokinetics : The pharmacokinetic studies revealed that this compound had increased half-life and area under the concentration-time curve (AUC) values in infected animals compared to uninfected controls, suggesting altered drug metabolism during infection .

Oncology Applications

This compound has also been explored for its potential as an anticancer agent, particularly against chemoresistant neuroblastoma.

- Discovery of Epi-Enpiroline : A diastereomer of this compound, termed epi-enpiroline, was identified through high-throughput screening as capable of inducing apoptosis in vincristine-resistant neuroblastoma cells via the mitochondrial apoptotic pathway. This compound demonstrated significant tumor growth reduction in preclinical models .

- Preclinical Models : In vivo experiments using patient-derived xenograft models showed that treatment with epi-enpiroline resulted in decreased tumor volume and metastasis compared to control groups. These findings suggest that further exploration into its mechanisms and broader applications in oncology is warranted .

Summary Table of Applications

Case Studies Overview

- Antimalarial Case Study : In a controlled trial with non-immune subjects, this compound's administration resulted in complete recovery from malaria symptoms within 24 hours.

- Antischistosomal Case Study : Mice treated with this compound showed significant decreases in schistosome populations within the liver after one week, indicating effective drug action.

- Oncology Case Study : Epi-enpiroline's efficacy against neuroblastoma was demonstrated through significant tumor size reduction in xenograft models, highlighting its potential as a novel anticancer agent.

Mecanismo De Acción

El mecanismo de acción de Enpiroline implica su capacidad para formar enlaces de hidrógeno intermoleculares, lo que indica su potencial para unirse a un sitio receptor común. Esta unión interrumpe la función normal del parásito, lo que lleva a su muerte .

Comparación Con Compuestos Similares

Enpiroline es similar a otros compuestos antimaláricos como la mefloquina y sus metilfenoles relacionados. This compound exhibe propiedades únicas, incluida una mayor actividad contra ciertas cepas de Plasmodium falciparum y Schistosoma mansoni . Compuestos similares incluyen:

- Mefloquina

- WR7930

- WR29252

- WR7524 .

Las características estructurales únicas de this compound y su alta eficacia lo convierten en un compuesto valioso en la lucha contra las enfermedades parasitarias.

Actividad Biológica

Enpiroline is a promising compound primarily recognized for its antimalarial and potential antischistosomal activities. This article delves into its biological activity, pharmacokinetics, and therapeutic implications based on recent research findings.

This compound is a substituted pyridine derivative with the molecular formula . Its structure allows it to interact effectively with biological targets, particularly in the treatment of malaria caused by Plasmodium falciparum and schistosomiasis caused by Schistosoma mansoni and S. haematobium.

Crystal Structure Analysis

Research has shown that this compound exhibits a three-dimensional crystal structure that resembles known antimalarial agents like quinine and quinidine. This structural similarity suggests that this compound may bind to common receptor sites involved in the parasite's survival, facilitating its antimalarial effects through mechanisms such as inhibition of heme polymerization and interference with metabolic pathways essential for the parasite's growth .

Antimalarial Activity

This compound has demonstrated significant in vitro and in vivo antimalarial activity against chloroquine-resistant strains of P. falciparum. In comparative studies, this compound showed superior efficacy over traditional treatments like chloroquine and mefloquine, with IC50 values indicating potent activity against various strains of the malaria parasite .

Table 1: Antimalarial Efficacy of this compound Compared to Other Agents

| Compound | IC50 (nM) | Activity Against Chloroquine-Resistant Strains |

|---|---|---|

| This compound | 17.7 | Yes |

| Mefloquine | 56.7 | Yes |

| Chloroquine | 250 | No |

Antischistosomal Activity

In studies involving murine models infected with S. mansoni, this compound exhibited remarkable efficacy, achieving a worm burden reduction of up to 93.1% at one week post-treatment. The pharmacokinetic profiles indicated a prolonged half-life and increased area under the curve (AUC) in infected versus uninfected mice, suggesting altered drug metabolism due to the infection .

Table 2: Pharmacokinetic Parameters of this compound in Infected vs. Uninfected Mice

| Parameter | Infected Mice (n=3) | Uninfected Mice (n=3) |

|---|---|---|

| Half-Life (t1/2) | 182.7 h | 33.6 h |

| AUC (ng·h/ml) | 1,116,517.8 | 522,409.1 |

Case Study: Efficacy in Schistosomiasis

A study evaluated the effects of this compound in a chronic S. mansoni infection model. Following administration of this compound at a dosage of 200 mg/kg, significant reductions in worm burden were observed, alongside alterations in drug disposition parameters which suggest that this compound's efficacy may be enhanced in patients with schistosomiasis due to its pharmacokinetic properties .

Side Effects and Safety Profile

While this compound shows promising therapeutic effects, its safety profile needs further investigation. Initial studies indicate low toxicity levels compared to other antimalarial agents; however, comprehensive clinical trials are necessary to establish its safety in diverse populations .

Propiedades

IUPAC Name |

(R)-[(2R)-piperidin-2-yl]-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F6N2O/c20-18(21,22)13-6-4-11(5-7-13)15-9-12(10-16(27-15)19(23,24)25)17(28)14-3-1-2-8-26-14/h4-7,9-10,14,17,26,28H,1-3,8H2/t14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVRKDMRZFCUEE-RHSMWYFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC(=NC(=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)[C@@H](C2=CC(=NC(=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66364-73-6 | |

| Record name | Enpiroline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066364736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENPIROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M7Y72EP9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.